![molecular formula C21H19N3O4S B2986466 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 873587-52-1](/img/structure/B2986466.png)

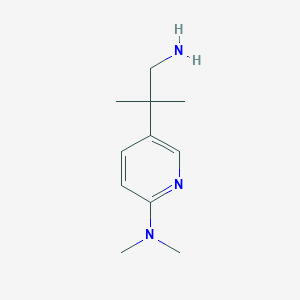

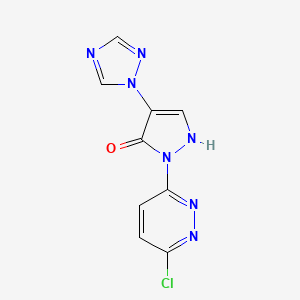

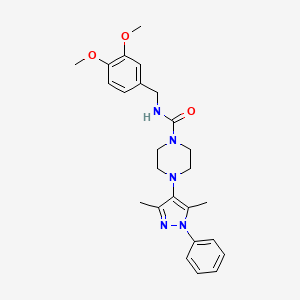

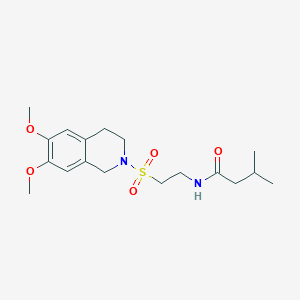

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They have also been synthesized from α-bromoketones and 2-aminopyridines .Scientific Research Applications

Corrosion Inhibition

Compounds with similar structures have been studied for their effectiveness as corrosion inhibitors. They show high efficiency at low concentrations, which could make them valuable in protecting metals and alloys in industrial settings .

Antibacterial Activity

Imidazo[1,2-a]pyridin-2-yl derivatives have shown promise as antibacterial agents. They could potentially be used to develop new treatments against bacterial infections, with studies showing inhibition of bacteria such as E.coli and Bacillus spp .

Optoelectronic Devices

Derivatives of imidazo[1,2-a]pyridine have been utilized in optoelectronic devices due to their luminescent properties. This application could extend to the compound , potentially being used in the development of new materials for electronic displays or lighting .

Pharmaceutical Research

These compounds have shown potential in pharmaceutical research, particularly as anti-cancer drugs. Their ability to inhibit certain enzymes could be leveraged in designing drugs for treating various types of cancer .

Enzyme Inhibition

Specifically, imidazo[1,2-a]pyridin-2-yl derivatives have been synthesized to evaluate their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer’s disease .

Material Science

The structural properties of these compounds make them interesting candidates for material science research, particularly in creating new materials with specific desired properties for various industrial applications .

Future Directions

Imidazo[1,2-a]pyridines have received significant attention due to their wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthetic methods and strategies for these compounds is very meaningful .

Mechanism of Action

Target of Action

The primary target of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target by binding to the active site of the kinase

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

It is known that the compound has inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and lipoxygenase .

properties

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-27-17-10-11-19(28-2)20(13-17)29(25,26)23-16-8-6-15(7-9-16)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWGCTCMTJZRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

![4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one](/img/structure/B2986385.png)

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)